molecular formula C14H13F2NO2S B263581 N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide

Cat. No. B263581
M. Wt: 297.32 g/mol
InChI Key: NZKIZRFTDHUOAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide, also known as DIDS, is a chemical compound that has been extensively studied in the field of scientific research. It is a sulfonamide derivative that has been shown to have a wide range of applications, including in the study of membrane transporters, ion channels, and other cellular processes. In

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide is complex and not fully understood. It is thought to inhibit the activity of transporters and ion channels by binding to specific sites on these proteins. N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has been shown to bind to the anion exchanger and the chloride-bicarbonate exchanger at a site that is distinct from the binding site for other inhibitors. It is thought that N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide may also interact with the lipid bilayer of the membrane, which could contribute to its effects on ion channels and other membrane proteins.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several transporters and ion channels, which can lead to changes in intracellular ion concentrations and membrane potential. N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the activity of protein kinase C, which is involved in a wide range of cellular processes. In addition, N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has been shown to modulate intracellular calcium levels, which can have a wide range of effects on cellular signaling.

Advantages and Limitations for Lab Experiments

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has several advantages as a research tool. It is a well-studied compound that has been used extensively in scientific research. It is also relatively easy to synthesize and purify, which makes it readily available for use in lab experiments. However, there are also limitations to the use of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide in lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain experiments. In addition, the mechanism of action of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide is not fully understood, which can make it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide. One area of research is the development of new analogs of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide that have improved selectivity and potency. Another area of research is the use of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide in the study of specific transporters and ion channels, particularly those that are involved in disease processes. Finally, there is a need for further research into the mechanism of action of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide, which could lead to a better understanding of its effects on cellular processes.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide, or N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide, is a well-studied compound that has a wide range of applications in scientific research. It has been shown to have effects on membrane transporters, ion channels, and other cellular processes. While there are limitations to the use of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide in lab experiments, it remains a valuable tool for researchers in a wide range of fields. Future research on N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide will likely focus on the development of new analogs, the study of specific transporters and ion channels, and a better understanding of its mechanism of action.

Synthesis Methods

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4-dimethylphenylamine with 2,6-difluorobenzene sulfonyl chloride. The resulting compound can then be purified through a series of recrystallization and chromatography steps. The synthesis of N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has been well documented in the literature, and several variations of the method have been developed over the years.

Scientific Research Applications

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has been used extensively in scientific research, particularly in the study of membrane transporters and ion channels. It has been shown to inhibit the activity of several transporters, including the anion exchanger and the chloride-bicarbonate exchanger. N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has also been shown to inhibit the activity of several ion channels, including the voltage-gated potassium channel and the calcium-activated chloride channel. In addition to its effects on transporters and ion channels, N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide has been shown to have other cellular effects, including the inhibition of protein kinase C and the modulation of intracellular calcium levels.

properties

Product Name

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide

Molecular Formula

C14H13F2NO2S

Molecular Weight

297.32 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-2,6-difluorobenzenesulfonamide

InChI

InChI=1S/C14H13F2NO2S/c1-9-6-7-13(10(2)8-9)17-20(18,19)14-11(15)4-3-5-12(14)16/h3-8,17H,1-2H3

InChI Key

NZKIZRFTDHUOAT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)C

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=C(C=CC=C2F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.